Stereochemical Identity: Defined (R)-Enantiomer vs. Racemic Mixture – InChI Key Fingerprint Evidence
The target compound (CAS 1353994-92-9) is the single (R)-enantiomer, unambiguously identified by the stereochemically resolved InChI Key UKPBBAKWNPKVPY-CQSZACIVSA-N (incorporating the '/t14-/m1/s1' stereochemical layer). In contrast, the racemic mixture (CAS 1353943-99-3, Fluorochem F083725) bears the non-stereo InChI Key UKPBBAKWNPKVPY-UHFFFAOYSA-N, confirming the absence of defined stereochemistry . The (S)-enantiomer (CAS 1354016-36-6) possesses a distinct InChI Key reflecting the opposite configuration. This stereochemical resolution is not cosmetic: the Roche pyrrolidine NK3 antagonist patent family explicitly teaches that the (R)-configuration at the pyrrolidine C3 position is critical for high-affinity NK3 receptor binding, with stereochemical inversion producing substantial potency loss [1].
| Evidence Dimension | Stereochemical identity (InChI Key stereochemical layer) |
|---|---|
| Target Compound Data | InChI Key: UKPBBAKWNPKVPY-CQSZACIVSA-N (single (R)-enantiomer, stereochemistry defined) |
| Comparator Or Baseline | Racemic mixture (CAS 1353943-99-3): InChI Key UKPBBAKWNPKVPY-UHFFFAOYSA-N (stereochemistry undefined); (S)-enantiomer (CAS 1354016-36-6): distinct stereospecific InChI Key |
| Quantified Difference | Presence vs. absence of '/t14-/m1/s1' stereochemical layer in InChI; enantiomeric composition: single (R) vs. 1:1 (R:S) vs. single (S) |
| Conditions | Structural elucidation by IUPAC InChI specification; stereochemical assignment via canonical SMILES CCN(C(=O)OCC1=CC=CC=C1)[C@@H]1CCN(C(=O)CCl)C1 |
Why This Matters
For chiral drug discovery programs, use of the racemate introduces a 50% inactive/distinct isomer that confounds SAR interpretation and necessitates costly chiral separation; procurement of the defined (R)-enantiomer eliminates this variable.
- [1] Hoffmann-La Roche Inc. Pyrrolidine derivatives. US Patent 8,618,303 B2. Issued December 31, 2013. View Source
